Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-
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Overview
Description
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . The reaction conditions often include the use of solvents such as methanol and water, with the reaction temperature maintained between 25 and 30°C . The products are then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ortho-phenylenediamines and benzaldehydes can yield benzimidazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active molecules, particularly in the development of histone deacetylase inhibitors . These inhibitors are crucial in the study of cell structure and function, as they control the biological activity of histone deacetylase . Additionally, Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- has shown antioxidant and antibacterial activities, making it valuable in the fields of chemistry and biology .
Mechanism of Action
The mechanism of action of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a histone deacetylase inhibitor, which means it can inhibit the activity of histone deacetylase enzymes . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular function .
Comparison with Similar Compounds
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- can be compared with other similar compounds such as 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide . Both compounds belong to the class of aminobenzamides and exhibit similar biological activities, including histone deacetylase inhibition . Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is unique due to its specific molecular structure and the presence of the pyridinyl group, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)15(19)17-12-8-9-14(16-10-12)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI Key |
ITYQKNLGWNGXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
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